1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile
Overview
Description
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, a nitro group, and a cyclobutanecarbonitrile moiety
Scientific Research Applications
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its derivatives may exhibit biological activities, making it a potential lead compound for drug discovery and development.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Safety and Hazards
Preparation Methods
The synthesis of 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting a suitable phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the methoxy group: This step involves methylation of the phenol derivative using a methylating agent like dimethyl sulfate or methyl iodide.
Cyclobutanecarbonitrile formation: The final step involves the formation of the cyclobutanecarbonitrile moiety, which can be achieved through a cyclization reaction using appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles in a substitution reaction.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system and the nature of the interactions.
Comparison with Similar Compounds
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile can be compared with other compounds that have similar structural features, such as:
1-(4-(Benzyloxy)-2-nitrophenyl)-cyclobutanecarbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-(Methoxy)-5-nitrophenyl)-cyclobutanecarbonitrile: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
1-(4-(Benzyloxy)-5-methoxyphenyl)-cyclobutanecarbonitrile: Lacks the nitro group, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-17-10-15(19(13-20)8-5-9-19)16(21(22)23)11-18(17)25-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDFBIZZMXIAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2(CCC2)C#N)[N+](=O)[O-])OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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